5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide

Description

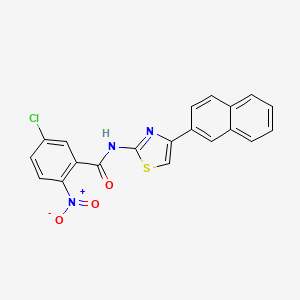

5-Chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a nitro group at the 2-position, a chlorine atom at the 5-position, and a thiazole ring linked to a naphthalen-2-yl group.

Properties

IUPAC Name |

5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O3S/c21-15-7-8-18(24(26)27)16(10-15)19(25)23-20-22-17(11-28-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTVUZVKIMLYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a synthetic compound characterized by a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A chlorine atom which may influence the compound's reactivity and biological activity.

- A thiazole ring , known for its aromatic properties and biological significance.

- A naphthalene moiety , enhancing the compound's stability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with thiazole and naphthalene derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various thiazole derivatives, including those similar to this compound, demonstrating significant inhibition against various bacterial strains. The mechanism generally involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Research findings suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the nitro group is particularly relevant, as nitroaromatic compounds have been shown to exhibit cytotoxic effects on cancer cells.

Enzyme Inhibition

A significant aspect of the biological activity of this compound lies in its ability to inhibit specific enzymes. For instance, studies on related compounds have shown that thiazole derivatives can act as inhibitors of enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to potential applications in managing diabetes by regulating blood sugar levels.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds indicates that modifications in the functional groups attached to the thiazole and naphthalene moieties significantly affect biological activity. For example:

- The introduction of electron-withdrawing groups (like nitro) enhances enzyme inhibition.

- The presence of halogen atoms (like chlorine) can increase binding affinity to target proteins.

Table 1: Biological Activity Data Summary

Case Study: Antidiabetic Potential

In a study involving the synthesis of various benzamide derivatives, including those structurally similar to our compound, significant inhibitory effects against α-glucosidase were observed. The most active compound exhibited an IC50 value significantly lower than that of acarbose, a standard antidiabetic medication. This suggests that this compound may also possess similar antidiabetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing variations in the thiazole substituents, benzamide substitutions, or nitro group positioning. Key differences in structure-activity relationships (SAR), biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Structural Modifications and Bioactivity :

- The naphthalen-2-yl group in the target compound distinguishes it from derivatives with smaller aryl substituents (e.g., methoxybenzo[d]thiazol in compound 5a–i). This substitution may enhance binding to hydrophobic enzyme pockets, though direct activity data for the target compound are lacking .

- The methoxy group in compound 5a–i improves water solubility, contributing to antimicrobial efficacy against Gram-positive bacteria . In contrast, the target compound’s naphthalene group likely reduces solubility but increases tissue penetration .

Enzyme Inhibition Potential: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism. The fluorine atoms and chlorine-thiazole moiety facilitate hydrogen bonding and halogen interactions with the enzyme active site . The target compound’s nitro group may similarly participate in charge-transfer interactions, but its bulkier naphthalene group could sterically hinder binding compared to smaller analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a route analogous to ’s method, involving coupling of 5-chlorothiazol-2-amine with a nitrobenzoyl chloride derivative. However, introducing the naphthalen-2-yl group may require additional steps, such as Suzuki-Miyaura coupling, increasing complexity compared to simpler derivatives .

Physicochemical Properties: Lipophilicity (logP) is a critical determinant of bioavailability. The naphthalen-2-yl group in the target compound elevates logP compared to the methoxy-methylphenyl analog () or the dimethylaminoethyl derivative (), which has ionizable groups enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.